1-(7,8-Dihydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone
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Overview
Description
1-(7,8-Dihydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone is a complex organic compound characterized by its unique spiro structure, which includes both chroman and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7,8-Dihydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone typically involves the condensation of appropriate chroman and piperidine derivatives under controlled conditions. One common method includes the reaction of 7,8-dihydroxychroman-2-one with piperidine derivatives in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the formation of the spiro linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(7,8-Dihydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the chroman ring can be oxidized to form quinones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated or acylated piperidine derivatives.
Scientific Research Applications
1-(7,8-Dihydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(7,8-Dihydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the spiro structure provides a rigid framework that can interact with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(7,8-Dihydroxyspiro[chroman-2,4’-piperidin]-4-one): Similar structure but with a different functional group at the piperidine ring.
1-(7,8-Dihydroxyspiro[chroman-2,4’-piperidin]-3-one): Another structural isomer with variations in the position of functional groups.
Uniqueness: 1-(7,8-Dihydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone is unique due to its specific spiro linkage and the presence of both hydroxyl and ethanone functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of 1-(7,8-Dihydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(7,8-dihydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-10(17)16-8-6-15(7-9-16)5-4-11-2-3-12(18)13(19)14(11)20-15/h2-3,18-19H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLPMMBGLXKPAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CCC3=C(O2)C(=C(C=C3)O)O)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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